1-(2-Anthryl)but-3-enylamine
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Overview
Description
1-(2-Anthryl)but-3-enylamine is an organic compound with the molecular formula C18H17N It is characterized by the presence of an anthracene moiety attached to a butenylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anthryl)but-3-enylamine typically involves the reaction of anthracene derivatives with butenylamine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where anthracene is reacted with butenylamine in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Anthryl)but-3-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthracene derivatives with functionalized butenylamine chains.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include functionalized anthracene derivatives, reduced anthracene compounds, and substituted anthracene derivatives .
Scientific Research Applications
1-(2-Anthryl)but-3-enylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-(2-Anthryl)but-3-enylamine involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(2-Anthryl)ethanamine: Similar structure but with an ethanamine chain instead of butenylamine.
1-(2-Anthryl)propylamine: Similar structure but with a propylamine chain.
1-(2-Anthryl)butylamine: Similar structure but with a butylamine chain.
Uniqueness: 1-(2-Anthryl)but-3-enylamine is unique due to its specific butenylamine chain, which imparts distinct chemical and biological properties compared to its analogs. The presence of the double bond in the butenylamine chain can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C18H17N |
---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
1-anthracen-2-ylbut-3-en-1-amine |
InChI |
InChI=1S/C18H17N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h2-4,6-12,18H,1,5,19H2 |
InChI Key |
NGGIZZMSJMLTPY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origin of Product |
United States |
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